![molecular formula C14H20N4O B2772145 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2196214-97-6](/img/structure/B2772145.png)
8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” is a complex organic compound. It contains a 1H-1,2,3-triazole moiety, which is a five-membered ring containing two nitrogen atoms, and is known to play a vital role in pharmaceuticals and agrochemicals . The molecule also contains a cyclobutanecarbonyl group and an 8-azabicyclo[3.2.1]octane structure .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material often used is (S)-(-) ethyl lactate. This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond. It also features 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring. Additionally, it contains 1 tertiary amide (aliphatic) and 1 secondary amine .Chemical Reactions Analysis
The compounds synthesized from this molecule have shown moderate inhibition potential against carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Physical And Chemical Properties Analysis
The 1H-1,2,3-triazole moiety in the molecule is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1H-1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .Applications De Recherche Scientifique
Carbonic Anhydrase-II Inhibition
Carbonic anhydrase-II (CA-II): is an enzyme that plays a crucial role in various physiological processes, including respiration and acid-base balance. The triazole analogs, such as the one , have been synthesized and evaluated for their CA-II enzyme inhibitory activity . These compounds exhibit moderate inhibition potential, which could be beneficial in designing new therapeutic agents for conditions like glaucoma, epilepsy, and mountain sickness.
Pharmaceutical Applications
The 1H-1,2,3-triazole moiety is significant in pharmaceuticals due to its broad range of applications. It’s involved in the synthesis of various medicinal compounds, including anticonvulsants, antibiotics, and anticancer drugs . The compound in focus could serve as a precursor or an active moiety in developing new drugs with enhanced efficacy and stability.
Mécanisme D'action
Propriétés
IUPAC Name |
cyclobutyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)18-11-4-5-12(18)9-13(8-11)17-7-6-15-16-17/h6-7,10-13H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTMVPHBPRFBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

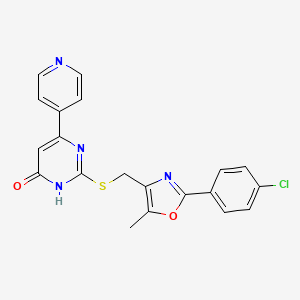

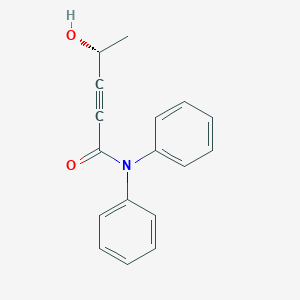
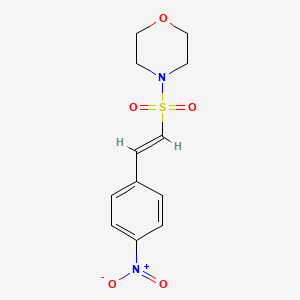
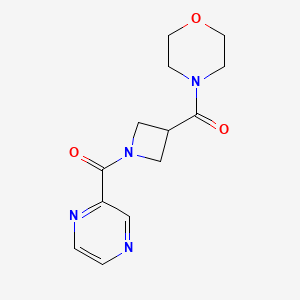
![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)
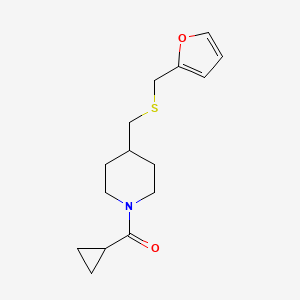
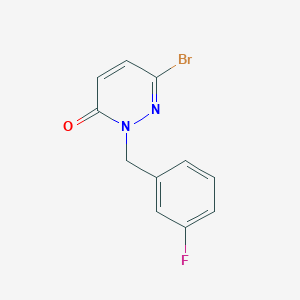
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

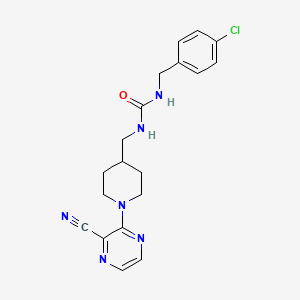

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)